molecular formula C14H15NO2 B1529380 1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1432680-68-6

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1529380
M. Wt: 229.27 g/mol
InChI Key: KKMIUDPARJGYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1432680-68-6 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 1-(1-methyl-2-phenylethyl)-1H-pyrrole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO2/c1-11(10-12-6-3-2-4-7-12)15-9-5-8-13(15)14(16)17/h2-9,11H,10H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Oxidative Cleavage Studies

Research has shown that compounds related to "1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid" undergo oxidative cleavage, forming α-dicarbonyl compounds as intermediates. This reaction pathway is crucial for understanding the oxidative stability and potential transformations of such compounds under various conditions (Rao & Pritzkow, 1987).

Metal Organic Frameworks (MOFs)

Hydrothermal pH-specific reactivity studies involving carboxylic acids, including those structurally related to "1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid," have led to the development of new crystalline compounds. These compounds exhibit variable dimensionality in their solid-state lattice architecture, which is of significant interest for the design and synthesis of novel MOFs with distinct physicochemical properties (Gabriel et al., 2012).

Solid-State Structures

Studies on derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid, a compound closely related to "1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid," have revealed that small structural changes can significantly influence the formation of one-, two-, and three-dimensional networks in the solid state. These findings are important for understanding the crystal packing and hydrogen bonding interactions in such compounds (Lin, Geib, & Hamilton, 1998).

Flame Retardant Polyurethanes

A study utilized a compound similar to "1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid" for synthesizing novel flame retardant polyurethanes. These materials showed excellent flame retardancy, which is crucial for developing safer and more effective flame-retardant materials (Chiu et al., 2016).

Supramolecular Self-Assembly

Research involving thiopropyl-functionalized tetrathiafulvalene-annulated calix[4]pyrrole, a compound that shares some structural features with "1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid," demonstrated chemically and electrochemically responsive supramolecular self-assembly. This study highlights the potential of such compounds in developing materials with molecular switching characteristics (Kim et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1-phenylpropan-2-yl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11(10-12-6-3-2-4-7-12)15-9-5-8-13(15)14(16)17/h2-9,11H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMIUDPARJGYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.